molecular formula C9H6F2N2O2 B15239485 2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid

2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid

Katalognummer: B15239485
Molekulargewicht: 212.15 g/mol
InChI-Schlüssel: MTBQOKGLRGBSSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a difluoroacetic acid moiety attached to the imidazo[1,2-a]pyridine ring, making it a unique and versatile molecule for various applications.

Vorbereitungsmethoden

The synthesis of 2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the parent compound.

Wirkmechanismus

The mechanism by which 2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes like mTOR, which plays a crucial role in cell growth and proliferation . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development.

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its difluoroacetic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C9H6F2N2O2

Molekulargewicht

212.15 g/mol

IUPAC-Name

2,2-difluoro-2-imidazo[1,2-a]pyridin-5-ylacetic acid

InChI

InChI=1S/C9H6F2N2O2/c10-9(11,8(14)15)6-2-1-3-7-12-4-5-13(6)7/h1-5H,(H,14,15)

InChI-Schlüssel

MTBQOKGLRGBSSC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=CN2C(=C1)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.